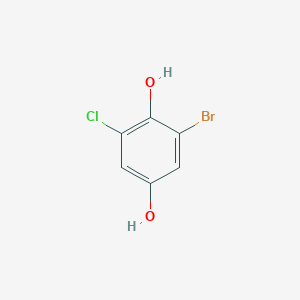

2-Bromo-6-chlorobenzene-1,4-diol

描述

Structure

3D Structure

属性

分子式 |

C6H4BrClO2 |

|---|---|

分子量 |

223.45 g/mol |

IUPAC 名称 |

2-bromo-6-chlorobenzene-1,4-diol |

InChI |

InChI=1S/C6H4BrClO2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H |

InChI 键 |

BICQALILHYFMQG-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1Cl)O)Br)O |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2 Bromo 6 Chlorobenzene 1,4 Diol

De Novo Synthesis Approaches to Halogenated Hydroquinones

The direct introduction of halogen substituents onto the hydroquinone (B1673460) framework is a primary strategy for synthesizing compounds like 2-bromo-6-chlorobenzene-1,4-diol. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct Halogenation Protocols of Benzene-1,4-diol (B12442567) or its Derivatives

The hydroxyl groups of benzene-1,4-diol are strongly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. openstax.org This inherent reactivity makes direct halogenation a feasible, though sometimes challenging, route.

Achieving selective bromination of hydroquinone requires specific reagents and conditions to control the position of the incoming bromine atom. While elemental bromine can be used, its high reactivity often leads to mixtures of products. google.com More controlled methods are therefore preferred.

N-Bromosuccinimide (NBS): This reagent is a widely used source of electrophilic bromine for the bromination of aromatic compounds. researchgate.netmdpi.com The use of NBS, often in conjunction with a catalyst or under specific reaction conditions, can enhance regioselectivity. For instance, the combination of NBS with silica (B1680970) gel has been shown to be effective for the regioselective bromination of various aromatic substrates. researchgate.net Zeolites have also been employed to direct the bromination to the para-position of substituted phenols. researchgate.net

tert-Butyl Hypobromite over Zeolites: This system offers another avenue for controlled bromination. Zeolites can act as shape-selective catalysts, favoring the formation of specific isomers by sterically directing the electrophilic attack of the brominating agent.

A general representation of the bromination of a hydroquinone derivative is shown below:

A general scheme for the regioselective bromination of a hydroquinone derivative.

A general scheme for the regioselective bromination of a hydroquinone derivative.| Reagent | Catalyst/Condition | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Silica Gel | High para-selectivity | researchgate.net |

| N-Bromosuccinimide (NBS) | Zeolites | High para-selectivity | researchgate.net |

| tert-Butyl Hypobromite | Zeolites | Shape-selective |

Similar to bromination, the direct chlorination of hydroquinone must be carefully controlled to yield the desired product.

Sulfuryl Chloride with Sulfur-Containing Catalysts: The reaction of phenols with sulfuryl chloride in the presence of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives, has been developed to achieve para-selective chlorination. researchgate.net These catalysts can moderate the reactivity of sulfuryl chloride and improve the yield of the desired para-chloro isomer. researchgate.net The use of sulfuryl chloride for chlorinating hydroquinone can produce a mixture with a major proportion of monochlorohydroquinone, and the reaction conditions can significantly influence the yield. google.comgoogle.com

N-Chlorodialkylamines: These reagents can also be employed for the chlorination of aromatic compounds. The reactivity and selectivity can be tuned by altering the alkyl groups on the nitrogen atom.

The chlorination of hydroquinone is a critical step in the synthesis of various commercially important compounds. researchgate.net

| Reagent | Catalyst/Condition | Selectivity | Reference |

| Sulfuryl Chloride | Tetrahydrothiopyran derivatives | High para-selectivity | researchgate.net |

| Sulfuryl Chloride | Glacial Acetic Acid | Major monochloro product | google.com |

The synthesis of this compound necessitates the introduction of two different halogen atoms onto the hydroquinone ring. This is achieved through sequential halogenation. The order of introduction of the halogens is crucial and depends on the directing effects of the substituents already present on the ring.

A plausible synthetic route would involve the initial regioselective chlorination of hydroquinone to form 2-chlorobenzene-1,4-diol. The chloro substituent, being ortho-, para-directing, along with the activating hydroxyl groups, would then direct the subsequent bromination to the desired position to yield this compound. Alternatively, initial bromination followed by chlorination could also be explored, with the regiochemical outcome dictated by the combined directing effects of the bromo and hydroxyl groups.

Synthesis via Substituted Phenols or Anilines

An alternative to the direct halogenation of hydroquinone is to start with an already substituted aromatic ring and then introduce the hydroxyl groups.

The synthesis can commence from a pre-halogenated phenol (B47542), such as 2-bromo-6-chlorophenol. nih.gov The challenge then lies in the regioselective introduction of a second hydroxyl group at the para-position to the existing one. This can be a complex transformation. One potential, though not straightforward, pathway could involve oxidation of the phenol to the corresponding benzoquinone, followed by a sequence of reactions to introduce the second hydroxyl group and then reduce the quinone back to the hydroquinone. The oxidation of phenols to quinones is a known transformation, often accomplished with oxidizing agents like sodium dichromate. openstax.org However, the subsequent selective functionalization and reduction would require careful planning and execution.

Another approach could involve the hydroxylation of the halogenated phenol. The direct hydroxylation of phenols can be achieved using various methods, including the use of hydrogen peroxide with catalysts. mdpi.com The regioselectivity of this hydroxylation would be critical in obtaining the desired 1,4-diol arrangement.

Conversion of Halogenated Anilines (e.g., 2-bromo-6-chloroaniline (B1281334) derivatives) via Diazotization and Hydrolysis

A classical and viable route to this compound involves the diazotization of a corresponding halogenated aniline (B41778), such as 2-bromo-6-chloroaniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process is a cornerstone of aromatic chemistry.

The synthesis commences with the diazotization of the aniline derivative. In a typical procedure, 2-bromo-6-chloroaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid, at low temperatures (typically 0-5°C) to form the unstable diazonium salt. orgsyn.org The presence of excess acid is crucial to prevent unwanted side reactions.

Following the formation of the diazonium salt, the subsequent step is hydrolysis. The reaction mixture is carefully heated, often in the presence of a copper catalyst, which facilitates the replacement of the diazonium group with a hydroxyl group. This process, a variation of the Sandmeyer reaction, leads to the formation of the corresponding phenol. To obtain the target 1,4-diol, a precursor with a second hydroxyl group or a group that can be converted to a hydroxyl group must be used. Alternatively, further functionalization of the resulting halogenated phenol would be necessary.

Diazotization: The primary aromatic amine is converted to a diazonium salt.

Hydrolysis: The diazonium group is replaced by a hydroxyl group.

This method's success is contingent on the careful control of reaction conditions, particularly temperature, to manage the reactivity of the diazonium intermediate.

Oxidation-Reduction Pathways from Halogenated Benzoquinones

An alternative synthetic avenue to this compound is through the reduction of the corresponding halogenated p-benzoquinone. This approach leverages the reversible redox relationship between hydroquinones and quinones. researchgate.net

Chemical Reduction Methods for Halogenated Benzoquinones

The conversion of a halogenated benzoquinone to its hydroquinone counterpart is a reduction process that can be achieved using various chemical reducing agents. nih.govacs.org The starting material for this synthesis would be 2-bromo-6-chloro-1,4-benzoquinone.

Commonly employed reducing agents for this transformation include:

Sodium dithionite (B78146) (Na₂S₂O₄): A widely used and effective reagent for the reduction of quinones to hydroquinones.

Sodium borohydride (B1222165) (NaBH₄): A versatile reducing agent capable of reducing the carbonyl groups of the quinone.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). asianpubs.org This is often considered a "clean" and cost-effective method, particularly on an industrial scale. asianpubs.org Formate salts, like ammonium (B1175870) formate, can also serve as a hydrogen source in catalytic transfer hydrogenation. asianpubs.org

The general reaction is a two-electron, two-proton reduction of the quinone system to the hydroquinone. The choice of reducing agent can depend on factors such as the scale of the reaction, the presence of other functional groups, and desired reaction conditions.

| Reducing Agent | Typical Conditions | Reference |

| Sodium Dithionite | Aqueous solution | |

| Sodium Borohydride | Alcoholic or aqueous solution | |

| Catalytic Hydrogenation (H₂) | Pd/C, atmospheric or elevated pressure | asianpubs.org |

| Ammonium Formate | Pd/C, refluxing methanol | asianpubs.org |

Catalytic Approaches and Modern Synthetic Enhancements

Modern synthetic chemistry has introduced advanced catalytic methods that can improve the efficiency, selectivity, and environmental footprint of organic reactions. These approaches are applicable to the synthesis of this compound.

Zeolite-Mediated Halogenation Reactions

Zeolites, microporous aluminosilicate (B74896) minerals, can act as shape-selective solid acid catalysts in various organic transformations, including the halogenation of aromatic compounds. researchgate.net In the context of synthesizing this compound, zeolites can be employed to control the regioselectivity of the bromination and chlorination of a hydroquinone or phenol precursor. mdpi.comrsc.org

The use of zeolites, such as H-BEA or faujasite, can offer several advantages:

Regioselectivity: The confined spaces within the zeolite pores can direct the incoming electrophiles (bromine and chlorine) to specific positions on the aromatic ring, potentially leading to a higher yield of the desired isomer. researchgate.net

Catalyst Reusability: As heterogeneous catalysts, zeolites can be recovered and reused, making the process more economical and environmentally friendly. researchgate.net

Milder Reaction Conditions: Zeolite-catalyzed reactions can sometimes proceed under milder conditions than traditional methods. researchgate.net

For instance, a phenol could be sequentially halogenated within the pores of a zeolite, with the framework influencing the position of substitution.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. mdpi.com This technology can be applied to the synthesis of this compound, potentially reducing reaction times and improving yields compared to conventional heating methods. mdpi.comcore.ac.ukrsc.org

The key benefits of MAOS include:

Rapid Heating: Microwaves directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times. mdpi.com

Improved Yields: In many cases, microwave irradiation can lead to higher product yields and cleaner reaction profiles. mdpi.com

Enhanced Reaction Rates: The high temperatures and pressures that can be achieved in sealed microwave reactors can accelerate reactions that are sluggish under conventional conditions.

The synthesis of halogenated hydroquinones and their derivatives can be effectively performed using microwave irradiation, making it an attractive modern enhancement for the preparation of this compound.

Derivatization Methods for Targeted Structural Modifications

Once this compound is synthesized, it can serve as a versatile platform for further structural modifications through derivatization. These modifications can be used to create a library of related compounds with potentially different physical, chemical, or biological properties.

The primary sites for derivatization on this compound are the two hydroxyl groups. These can undergo a variety of reactions common to phenols, including:

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of a wide range of alkyl or aryl groups.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides will form the corresponding esters. This is a common method for modifying the properties of phenolic compounds.

Further Halogenation: While the ring is already substituted, further halogenation at the remaining open positions is possible under specific conditions, leading to tri- or tetra-halogenated derivatives. datapdf.comsci-hub.se

Coupling Reactions: The bromine and chlorine atoms can potentially participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds, although the reactivity of aryl halides in these reactions can be influenced by the other substituents on the ring.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 6 Chlorobenzene 1,4 Diol

Hydroquinone-Quinone Redox Interconversions

The chemical behavior of 2-Bromo-6-chlorobenzene-1,4-diol is significantly influenced by the redox chemistry of its hydroquinone (B1673460) core. This structure allows the compound to participate in reversible oxidation-reduction reactions, transitioning between the hydroquinone, semiquinone radical, and quinone forms.

Electrochemical Oxidation and Reduction Mechanisms

The reduction of the resulting quinone back to the hydroquinone also occurs electrochemically, completing the redox cycle. This reversibility is a characteristic feature of the hydroquinone-quinone system. The specific potentials at which these oxidation and reduction events occur are influenced by factors such as the solvent, pH, and the nature of the substituents on the aromatic ring.

Investigation of Semiquinone Radical Intermediates

Semiquinone radicals are key transient species in the redox cycling of hydroquinones. sci-hub.se These radicals can be generated through the one-electron oxidation of the hydroquinone or the one-electron reduction of the quinone. beilstein-journals.org Their formation can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy. researchgate.netsci-hub.se

The stability and reactivity of the semiquinone radical are influenced by the substituents on the benzene (B151609) ring. In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms would affect the electron density distribution in the radical and, consequently, its stability and subsequent reaction pathways. Semiquinone radicals are known to be transient and can decay through disproportionation to the corresponding catechol and o-quinone. sci-hub.se

Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer (PCET) is a fundamental mechanism in the redox chemistry of hydroquinones. acs.orgrsc.orgdiva-portal.orgrsc.org In PCET, both a proton and an electron are transferred, often in a concerted step. acs.orgdiva-portal.org This mechanism provides a lower energy pathway compared to the stepwise transfer of an electron and then a proton, as it avoids the formation of high-energy charged intermediates. acs.org

For this compound, the oxidation to the quinone involves the removal of two protons and two electrons. The PCET mechanism describes how these transfers are linked. The process can be influenced by the presence of acids or bases in the reaction medium, which can facilitate proton removal or addition. rsc.org The specific pathway, whether concerted or stepwise, can depend on factors such as the solvent, temperature, and the thermodynamic properties of the system. diva-portal.org

Reactivity with Oxidizing Agents (e.g., Halogens, Metal Salts, Molecular Oxygen)

This compound can be oxidized to its corresponding quinone by various chemical oxidizing agents. For instance, 2-bromobenzene-1,4-diol is oxidized to 2-bromobenzo-1,4-quinone using molecular oxygen in the presence of a vanadium catalyst. thieme-connect.de Similarly, other oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) can be used to convert halogenated hydroquinones to their quinone forms. thieme-connect.de Halogens, such as bromine, are also effective oxidizing agents for these transformations. sci-hub.se The reaction with oxidizing agents underscores the hydroquinone's role as a reducing agent in chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Hydroquinone Ring

The benzene ring of this compound, being electron-rich due to the hydroxyl groups, is susceptible to electrophilic aromatic substitution. In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a sigma complex or arenium ion. libretexts.orgnptel.ac.in The loss of a proton from this intermediate restores the aromaticity of the ring. libretexts.orgnptel.ac.in

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com The directing effects of the existing substituents (bromo, chloro, and hydroxyl groups) on the ring will determine the position of the incoming electrophile. Both the hydroxyl and halogen substituents are ortho, para-directing, though the hydroxyl groups are strongly activating while the halogens are deactivating.

Nucleophilic Aromatic Substitution Reactions

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNA_r) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate (a Meisenheimer complex). pressbooks.pub Subsequent elimination of the leaving group restores the aromatic ring. pressbooks.pub

For this compound, the presence of the electron-donating hydroxyl groups generally disfavors this type of reaction. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine or chlorine atoms might be possible. pressbooks.pub Another potential mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism is typically observed with strong bases and can lead to the substitution product where the incoming group is not on the same carbon as the original leaving group. nptel.ac.inmasterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-bromine and carbon-chlorine bonds in this compound are susceptible to metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. bath.ac.uk Palladium- and copper-based catalytic systems are prominently used for such transformations. longdom.org The differential reactivity of the C-Br and C-Cl bonds—with the C-Br bond being more reactive towards oxidative addition to a low-valent metal center—allows for selective functionalization. mdpi.com

Transition metal-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.govbeilstein-journals.org For instance, palladium catalysts like Pd(OAc)₂ and Pd₂(dba)₃, often paired with phosphine (B1218219) ligands such as Xantphos or SPhos, are effective for C-N and C-O bond formation. beilstein-journals.org

In reactions analogous to those of other halophenols, this compound can participate in various named cross-coupling reactions. The Suzuki-Miyaura reaction, for example, would involve coupling with an organoboron reagent to form a C-C bond, a method widely used for synthesizing biaryl compounds. mdpi.com Similarly, Heck-type reactions could be employed to introduce alkenyl groups. diva-portal.org The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with amines, a reaction demonstrated to be effective for both bromo and chloro derivatives of purine (B94841) nucleosides using a Pd(OAc)₂/Xantphos system. nih.gov

The selective functionalization of the more labile C-Br bond can be achieved under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach enables the synthesis of complex, differentially substituted aromatic compounds from a single starting material.

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base |

| Ullmann Coupling | Alcohol, Phenol (B47542) | C-O | Cu catalyst (e.g., CuI), Base |

Reactions Involving Hydroxyl Group Functionality

The two hydroxyl groups of this compound behave as typical phenolic hydroxyl groups, capable of undergoing a variety of reactions. Their acidity allows them to be deprotonated by a suitable base, forming phenoxides which are excellent nucleophiles.

Etherification: The hydroxyl groups can be converted into ethers through reactions like the Williamson ether synthesis. This involves deprotonation with a base such as sodium hydride, followed by reaction with an alkyl halide.

Esterification: Esterification can be achieved by reacting the diol with carboxylic acids or, more efficiently, with acyl chlorides or anhydrides in the presence of a base or catalyst. For instance, the reaction with 2-bromobutanoyl bromide has been used to synthesize esters from the related 2-bromo-4-chlorophenol. mdpi.com

Oxidation: The hydroquinone moiety is susceptible to oxidation. Under appropriate conditions, it can be oxidized to the corresponding benzoquinone. This transformation is a characteristic reaction of benzene-1,4-diols.

The reactivity of the hydroxyl groups can be influenced by the electronic effects of the bromine and chlorine substituents on the ring. These electron-withdrawing groups increase the acidity of the hydroxyl groups compared to unsubstituted hydroquinone.

Abiotic Chemical Transformations and Environmental Fate Studies

The environmental fate of halogenated phenols is of significant concern due to their potential for persistence and transformation into more toxic compounds. Abiotic transformations, which are chemical reactions occurring without the involvement of microorganisms, play a crucial role in the environmental degradation of these substances. europa.eu

For this compound, key abiotic transformation pathways include hydrolysis and photolysis. However, hydrolysis of aryl halides is generally a very slow process under typical environmental conditions. europa.eu Photochemical degradation, driven by sunlight, is often a more significant pathway for the transformation of dissolved organic matter in aquatic environments. acs.org

A major area of study for halogenated phenols is their potential to act as precursors for the formation of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs) during thermal processes, such as waste incineration. nih.gov The high-temperature oxidation of mixtures containing 2-chlorophenol (B165306) and 2-bromophenol (B46759) has been shown to produce a range of brominated, chlorinated, and mixed bromo-chloro dibenzofurans and dibenzo-p-dioxins. nih.gov For example, the oxidation of a mixture of 2-chlorophenol and 2-bromophenol can yield products like 4-bromo-6-chlorodibenzofuran. nih.gov These transformation products are often more toxic and persistent than the parent compounds.

The presence of both bromine and chlorine on the same aromatic ring, as in this compound, makes it a potential precursor to bromochloro-dibenzo-p-dioxins/dibenzofurans (PXDD/Fs), where X represents a mix of Br and Cl. The degradation pathways and the types of products formed are critical for assessing the environmental risk posed by such compounds. nih.govusgs.gov

Advanced Analytical and Spectroscopic Characterization of 2 Bromo 6 Chlorobenzene 1,4 Diol

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of 2-bromo-6-chlorobenzene-1,4-diol. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For this compound (C₆H₄BrClO₂), the expected exact mass can be calculated with high precision.

Gas chromatography coupled with HRMS (GC-HRMS) is a powerful technique for the analysis of halogenated phenolic compounds. nih.govdphen1.comnilu.com This method allows for the separation of the analyte from complex matrices followed by high-resolution mass detection. The isotopic pattern observed in the mass spectrum is a key characteristic for compounds containing bromine and chlorine, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). This distinctive pattern provides a high degree of confidence in the identification of the compound.

In the analysis of halogenated flame retardants, which share structural similarities, GC-HRMS has proven effective. nih.gov The fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragments would likely arise from the loss of the halogen atoms, hydroxyl groups, and potentially the entire hydroquinone (B1673460) ring structure. Liquid chromatography coupled with HRMS (LC-HRMS) is another valuable tool, particularly for non-volatile or thermally labile compounds, and has been successfully used for the analysis of a wide range of halogenated pollutants. chromatographyonline.comcsic.esijpsm.com

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₆H₄BrClO₂]⁺

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₄⁷⁹Br³⁵ClO₂ | 221.9138 | 100.00 |

| C₆H₄⁸¹Br³⁵ClO₂ | 223.9117 | 97.74 |

| C₆H₄⁷⁹Br³⁷ClO₂ | 223.9108 | 32.40 |

| C₆H₄⁸¹Br³⁷ClO₂ | 225.9088 | 31.67 |

Note: This table represents a simplified theoretical distribution. The actual spectrum may show minor variations.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating hydroxyl groups. The coupling constants (J) between adjacent protons provide information about their connectivity and spatial relationship (ortho, meta, para). For instance, a typical three-bond coupling (³J) between ortho protons on a benzene (B151609) ring is in the range of 6-8 Hz. libretexts.org The chemical shifts of the phenolic hydroxyl protons can be broad and their position may vary depending on the solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the substituents. The carbons bearing the bromine, chlorine, and hydroxyl groups will exhibit characteristic downfield shifts. Advanced NMR techniques such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign the ¹H and ¹³C signals and establish the connectivity within the molecule. researchgate.netresearchgate.net These 2D NMR experiments correlate the signals of protons and carbons that are directly bonded (HMQC) or separated by two or three bonds (HMBC).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-OH | Variable | - |

| C2 | - | ~110-120 |

| C3-H | ~6.8-7.2 | ~115-125 |

| C4-OH | Variable | - |

| C5-H | ~6.8-7.2 | ~115-125 |

| C6 | - | ~120-130 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H, C-O, C=C, and C-X (X = Br, Cl) bonds. The O-H stretching vibration of the hydroxyl groups will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The C-O stretching vibrations will be observed in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* transitions. The presence of the hydroxyl, bromine, and chlorine substituents will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. Halogenated and nitrated pterocarpanquinones, which contain a quinone moiety, show π-π* and n-π* transitions. scielo.br Similarly, for this compound, in its oxidized quinone form, n-π* transitions involving the non-bonding electrons of the oxygen atoms would also be possible. Spectroelectrochemical studies on similar compounds have shown changes in the UV-Vis spectra upon reduction or oxidation, indicating structural changes and the formation of intermediates. scielo.brresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox behavior of this compound. These methods provide information about the oxidation and reduction potentials of the compound, which are related to its ability to donate or accept electrons.

The cyclic voltammogram of a hydroquinone derivative typically shows a reversible or quasi-reversible two-electron, two-proton oxidation to the corresponding benzoquinone. nih.gov For this compound, the presence of the electron-withdrawing bromine and chlorine atoms is expected to make the oxidation more difficult, resulting in a more positive oxidation potential compared to unsubstituted hydroquinone. The electrochemical behavior can be influenced by the solvent and pH. uchile.clmdpi.com Studies on halogenated pterocarpanquinones have shown complex electrochemical profiles with multiple cathodic and anodic waves, corresponding to the formation of semiquinone and dianion species. scielo.br

Advanced Chromatographic Methods with Derivatization for Trace Analysis

For the trace analysis of this compound in complex environmental or biological samples, advanced chromatographic methods are often employed. These methods typically involve a derivatization step to improve the volatility and/or detectability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of phenolic compounds. unpatti.ac.idresearchgate.net To enhance the volatility of hydroquinones for GC analysis, a derivatization step is often necessary. unpatti.ac.id Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC separation. journalagent.comnih.gov This derivatization also improves the sensitivity of the analysis. journalagent.com

Liquid chromatography (LC) methods, particularly those coupled with electrochemical detection or mass spectrometry, are also well-suited for the analysis of phenolic compounds, including halogenated ones. acs.org These methods can often be performed without derivatization. Two-dimensional gas chromatography can also be a powerful tool for separating complex mixtures of halogenated compounds.

Computational and Theoretical Investigations of 2 Bromo 6 Chlorobenzene 1,4 Diol

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio, Semiempirical Methods)

Quantum chemical studies are foundational to modern chemical research, allowing for the simulation of molecular properties and behaviors. aps.org Methods such as Density Functional Theory (DFT), Ab initio calculations, and semiempirical methods are employed to solve the electronic structure of a molecule, which in turn allows for the prediction of its properties. aps.org DFT has proven particularly effective for investigating the mechanisms of reactions, such as the catalytic debromination of brominated organic compounds. nih.gov These computational tools can simulate molecular characteristics and changes under various conditions, offering an efficient and environmentally friendly alternative to some traditional laboratory experiments. nih.gov

For 2-Bromo-6-chlorobenzene-1,4-diol, these methods would be used to determine its optimal geometric structure, vibrational frequencies, and the energies of its molecular orbitals.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The energy of the HOMO relates to the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential). ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's reactivity and the energy required for its lowest electronic excitation. ossila.comnih.gov

In this compound, the electron-rich hydroquinone (B1673460) ring and the lone pairs on the oxygen and halogen atoms would contribute significantly to the HOMO. The LUMO would be distributed over the aromatic ring, with influence from the electronegative bromine and chlorine substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational analysis allows for the precise calculation of these orbital energies and their spatial distribution.

Table 1: Illustrative Frontier Molecular Orbital Data This table represents the type of data generated from a typical FMO analysis and is for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Indicates electron-donating capability. |

| LUMO Energy | -1.20 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Correlates with chemical stability and the energy of the lowest electronic transition. |

Computational chemistry is a valuable tool for predicting molecular spectra, including infrared (IR), Raman, and UV-Visible spectra. nih.gov By calculating the vibrational frequencies of the molecule's bonds and its electronic transition energies, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental results to validate the accuracy of the computational model and to help assign specific spectral peaks to corresponding molecular motions or electronic excitations. nih.gov For this compound, calculations could predict the stretching frequencies for the O-H, C-Br, and C-Cl bonds, providing a theoretical benchmark for experimental characterization.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates how computational data is used to validate and interpret experimental spectroscopic results.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3450 | 3445 | Hydroxyl group vibration |

| C-Br Stretch | 680 | 675 | Carbon-Bromine bond vibration |

Understanding how a reaction occurs is crucial for controlling chemical processes. Quantum chemical methods can map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a key reaction would be the oxidation of the hydroquinone to the corresponding benzoquinone. Theoretical calculations could model this process, determining the transition state structure and the energetic barrier, thus providing insight into its antioxidant or redox behavior. Such studies have been performed on model hydroquinone systems to understand their role in biological electron transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a property that visualizes the charge distribution around a molecule, providing a guide to its reactive behavior. nih.gov The MEP map indicates regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). nih.govmdpi.com This tool is exceptionally useful for predicting how molecules will interact. mdpi.comnih.gov

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs. These are sites for hydrogen bond donation.

Positive Potential: Located on the hydrogen atoms of the hydroxyl groups, making them susceptible to interaction with electron donors (hydrogen bond acceptors).

Halogen Bonding Sites: A region of positive electrostatic potential, known as a "sigma-hole," is often found on the outermost portion of halogen atoms (bromine and chlorine), allowing them to act as electrophilic centers and form halogen bonds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals interactions)

The structure and properties of this compound in a condensed phase (solid or liquid) are governed by intermolecular forces. Computational methods can analyze these interactions in detail.

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors (via the H atoms) and acceptors (via the O atoms). This is likely the dominant intermolecular force, dictating the packing in a crystal lattice.

Halogen Bonding: The presence of bromine and chlorine allows for halogen bonding, where the electrophilic region (sigma-hole) on the halogen interacts with a nucleophile (like an oxygen atom on a neighboring molecule).

Theoretical studies on similar systems, such as the hydroquinone-argon complex, have been used to understand the nature of these weak interactions. researchgate.net

Theoretical Insights into Redox Potentials and Mechanisms

Hydroquinones are defined by their ability to undergo reversible two-electron, two-proton oxidation to form quinones. The redox potential associated with this transformation is a key chemical property. Computational electrochemistry can predict these potentials. The calculations involve determining the Gibbs free energy change for the oxidation reaction. These predictions are often correlated with the HOMO energy; a higher HOMO energy suggests the molecule is more easily oxidized. Theoretical models can also elucidate the step-by-step mechanism of electron and proton transfer, as has been explored for ubiquinones (B1209410) in biological systems. nih.gov

Applications of Multiscale Modeling Approaches (e.g., ONIOM)

Multiscale modeling approaches, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, offer a powerful computational strategy for investigating large and complex molecular systems where a full quantum mechanical (QM) treatment is computationally prohibitive. acs.orgresearchgate.net These methods are particularly well-suited for studying the reactivity and properties of molecules like this compound in complex environments, such as within the active site of an enzyme or in solution. researchgate.netrsc.orgnih.gov

The ONIOM method achieves its efficiency by partitioning the system into multiple layers, each treated with a different level of theory. acs.orggaussian.com The most critical part of the system, for instance, the substrate and key interacting residues in an enzyme's active site, is treated with a high-level QM method (e.g., density functional theory or coupled-cluster theory). The surrounding environment, which may include the rest of the protein and solvent molecules, is treated with a lower-level, less computationally expensive method, such as molecular mechanics (MM). rsc.orguu.se

While no specific ONIOM studies have been published on this compound to date, the methodology has been extensively applied to similar halogenated and phenolic compounds, providing a clear framework for its potential applications. acs.orgnih.gov For example, theoretical investigations into the reactivity of chlorinated phenols and the enzymatic reactions of hydroquinone derivatives demonstrate the utility of computational chemistry in understanding these systems. nih.govnih.gov

A hypothetical ONIOM study of this compound could focus on its interaction with a target enzyme, such as a dehalogenase or a glutathione (B108866) S-transferase, which are known to metabolize halogenated aromatic compounds. researchgate.netnih.gov In such a study, the active site, containing the substrate and crucial amino acid residues, would be defined as the high-level QM layer. The remainder of the protein would constitute the low-level MM layer.

Table 1: Hypothetical ONIOM Layer Definition for the Interaction of this compound with a Dehalogenase Enzyme

| Layer | Components | Level of Theory | Purpose |

| High (QM) | This compound, key active site residues (e.g., Asp, His, Tyr), and a catalytic water molecule. | B3LYP/6-311+G(d,p) | To accurately model bond-breaking and bond-forming events, charge distribution, and reaction energetics. |

| Low (MM) | Remainder of the dehalogenase enzyme, and surrounding solvent molecules. | AMBER Force Field | To account for the steric and electrostatic influence of the protein and solvent environment on the reaction. |

The primary advantage of this approach is the ability to model the electronic effects and reaction mechanism with high accuracy for the core region, while still including the influence of the larger protein environment. nih.gov This is crucial, as the protein environment can significantly impact the reaction barrier and the stability of intermediates.

Detailed research findings from such a hypothetical study could elucidate the mechanism of dehalogenation. For instance, the calculations could explore different proposed pathways, such as nucleophilic substitution or oxidative dehalogenation. The energetic profiles for these pathways could be calculated to determine the most likely reaction mechanism.

Table 2: Hypothetical Calculated Energy Profile for the Dehalogenation of this compound via a Nucleophilic Substitution Pathway

| Reaction Step | System Component | Calculated Relative Energy (kcal/mol) |

| Reactants | Enzyme-Substrate Complex | 0.0 |

| Transition State 1 | Formation of Meisenheimer-like Intermediate | +18.5 |

| Intermediate | Covalent Enzyme-Substrate Adduct | -5.2 |

| Transition State 2 | C-Br Bond Cleavage | +22.1 |

| Products | Enzyme and 6-chloro-1,2,4-benzenetriol | -15.8 |

These hypothetical results would suggest that the reaction proceeds through a two-step mechanism with a rate-limiting step involving the cleavage of the carbon-bromine bond. The ONIOM calculations would also provide insights into the role of specific amino acid residues in stabilizing the transition states and intermediates through hydrogen bonding or other non-covalent interactions.

Furthermore, ONIOM can be employed to predict spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, which can then be compared with experimental data to validate the computational model. By providing a detailed, atomistic view of the molecular interactions and reaction dynamics, multiscale modeling approaches like ONIOM are invaluable tools for understanding the chemical and biological behavior of compounds like this compound.

Applications of 2 Bromo 6 Chlorobenzene 1,4 Diol in Chemical and Materials Science

Role as a Key Synthetic Building Block and Intermediate in Organic Synthesis

The primary application of 2-bromo-6-chlorobenzene-1,4-diol in organic chemistry is as a versatile building block and intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polycyclic aromatic structures. evitachem.comsci-hub.se The two hydroxyl groups and the differently reactive carbon-halogen bonds provide multiple reaction sites that can be addressed selectively.

Detailed research findings indicate that the hydroquinone (B1673460) moiety can be readily oxidized to the corresponding benzoquinone, a critical transformation in the synthesis of various natural products and biologically active compounds. thieme-connect.de For instance, the oxidation of related 2-bromobenzene-1,4-diol and 2-chlorobenzene-1,4-diol derivatives to their respective quinones proceeds in high yield using various oxidizing agents. thieme-connect.de

Furthermore, the bromine and chlorine substituents serve as handles for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis. sci-hub.se Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are standard methods for utilizing aryl halides to construct complex molecular architectures like biphenyls and conjugated systems. rsc.orgbeilstein-journals.org The differential reactivity between the C-Br and C-Cl bonds allows for sequential, site-selective functionalization, making this compound a highly valuable and strategic intermediate. This step-wise approach is crucial for building complex, unsymmetrical molecules from a single precursor. rsc.org

Below is a table summarizing the key synthetic transformations involving structures like this compound.

| Reaction Type | Reagent/Catalyst Examples | Product Type | Significance |

| Oxidation | Vanadium(IV) acetylacetonate/O₂, Ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN) | Benzoquinones | Access to redox-active cores and key structural motifs in natural products. thieme-connect.de |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic Acid | Biphenyl derivatives | Formation of C-C bonds, synthesis of liquid crystals, polymers, and pharmaceutical scaffolds. rsc.org |

| Sonogashira Coupling | Pd Catalyst, Cu(I) co-catalyst, Alkyne | Aryl-alkynes | Construction of rigid, linear structures for materials science and macrocycles. beilstein-journals.org |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, CO gas | Aromatic esters/amides | Introduction of carbonyl functionalities. acs.org |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., Amines, Alkoxides) | Substituted phenols/anilines | Functional group interconversion, typically requiring harsh conditions or activation. science.gov |

Development of Redox-Active Systems and Molecular Switches

The hydroquinone/quinone couple is a classic redox-active system, and this compound is a direct precursor to a functionalized version of this system. The reversible two-electron, two-proton oxidation-reduction process is central to its function in these applications. This redox activity can be harnessed to create molecular switches, where the molecule's properties (e.g., color, fluorescence, binding affinity) can be toggled between two or more states by an external stimulus like a change in electrochemical potential or the presence of chemical oxidants/reductants.

The core mechanism often involves a proton-coupled electron transfer (PCET), where an electron and a proton are exchanged, frequently in a concerted step. nih.gov This process avoids the high-energy charged intermediates that would be formed in a stepwise transfer, making the redox cycle more efficient. nih.gov In systems derived from this compound, the halogen substituents can modulate the redox potential of the hydroquinone/quinone pair, allowing for fine-tuning of its electronic properties for specific applications. The electron-withdrawing nature of the halogens generally increases the oxidation potential compared to unsubstituted hydroquinone.

Furthermore, the hydroquinone moiety can act as an electron donor in the formation of electron donor-acceptor (EDA) complexes. acs.org Under visible light irradiation, these complexes can engage in single electron transfer (SET) to generate radical ions, which are highly reactive intermediates for subsequent chemical transformations. acs.orgrsc.org This photochemical activity opens avenues for its use in light-triggered molecular systems and photoredox catalysis.

Contributions to Analytical Chemistry as a Derivatization Agent or Standard

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial step for analyzing compounds that are non-volatile, thermally unstable, or lack a sensitive detector response. researchgate.net Molecules with polar functional groups, such as the hydroxyl groups of this compound, often require derivatization to increase their volatility and thermal stability, enabling their passage through a GC column without degradation. researchgate.net

The two hydroxyl groups of this compound can be converted into less polar ethers or esters. This chemical modification enhances volatility and can improve the chromatographic peak shape and resolution. Furthermore, by introducing specific moieties during derivatization (e.g., perfluoroacyl groups), the sensitivity of detection by an electron-capture detector (ECD) can be significantly enhanced.

While direct evidence for its use is not widespread, related halogenated and nitrated aromatic compounds, such as 2-bromo-6-chloro-4-nitroaniline, are utilized in gas chromatography for analytical determinations. chemicalbook.com This suggests a potential role for this compound or its derivatives as an internal or external standard for the quantification of other halogenated phenolic compounds in environmental or biological samples. Its well-defined molecular weight and structure make it a suitable candidate for a reference compound in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Exploration in Advanced Functional Materials (e.g., Organic Semiconductors, Functional Chromophores)

The structural framework of this compound makes it a valuable building block for the synthesis of advanced functional materials. Through cross-coupling reactions at the bromine and chlorine positions, this compound can be incorporated into larger, conjugated systems that form the basis of organic semiconductors and functional chromophores. diva-portal.org

Organic Semiconductors: Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure and intermolecular packing. Starting from this compound, synthetic chemists can build π-conjugated oligomers and polymers with tailored electronic properties. diva-portal.org For example, coupling reactions can be used to synthesize substituted thiophenes, cyclophanes, or polycyclic aromatic hydrocarbons, which are classes of materials known for their semiconducting properties. beilstein-journals.orgdiva-portal.orgacs.org Patents for organic semiconductors often describe the use of various halogenated aromatic compounds as key intermediates in their synthetic routes. google.com

Functional Chromophores: A chromophore is the part of a molecule responsible for its color. By extending the conjugation of the benzene (B151609) ring through reactions at the halogen sites, complex chromophores can be designed. For example, syntheses of indigo (B80030) derivatives, a class of robust organic pigments and semiconductors, have utilized bromo-substituted benzenes as precursors. researchgate.net The resulting materials can have applications as dyes, pigments, or in nonlinear optics. The perpendicular arrangement of chromophores, which can be enforced by spiro-linked structures built from such precursors, is of particular interest for optoelectronic applications. acs.org

Studies in Electrocatalysis and Electron Transfer Systems

The inherent redox activity of the hydroquinone core and the presence of reducible carbon-halogen bonds position this compound as a compound of interest in electrocatalysis and electron transfer studies.

The hydroquinone-quinone interconversion is a model proton-coupled electron transfer (PCET) process that can be studied and utilized in electrochemical systems. nih.gov This process is fundamental to energy storage and conversion, and understanding how substituents like bromine and chlorine affect the thermodynamics and kinetics of PCET is an active area of research.

Moreover, the carbon-halogen bonds can be cleaved via reductive electrocatalysis. Studies have shown that organohalogen pollutants can be degraded by using electrochemically generated catalysts, such as nickel(I) salen complexes. researchgate.net These catalysts mediate the transfer of electrons to the organohalogen compound, initiating a dehalogenation cascade. researchgate.net The C-Br and C-Cl bonds in this compound could be targeted by such electrocatalytic systems, which is relevant for both synthetic applications (as a method of selective functionalization) and environmental remediation. The process often involves a single electron transfer from the reduced catalyst to the substrate, forming a radical anion that then fragments. researchgate.net

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 2-Bromo-6-chlorobenzene-1,4-diol

Currently, the research landscape for this compound is sparse. The compound is listed in chemical supplier catalogs and databases, indicating its availability for research purposes. nih.gov However, dedicated studies focusing on its synthesis, reactivity, and potential applications are conspicuously absent from peer-reviewed literature. The primary information available is related to its basic chemical properties, such as its molecular formula (C₆H₄BrClO₂) and structure. nih.gov

The synthesis of similar, less complex halogenated hydroquinones has been documented. For instance, methods for the synthesis of 2-chlorobenzo-1,4-quinone from 2-chlorobenzene-1,4-diol and 2-bromobenzo-1,4-quinone from 2-bromobenzene-1,4-diol have been described, often involving oxidation reactions. thieme-connect.de These established methods could potentially be adapted for the synthesis of this compound.

Identification of Knowledge Gaps in Synthesis, Reactivity, and Applications

The lack of dedicated research on this compound highlights significant knowledge gaps across its entire chemical profile.

Synthesis: While general methods for the synthesis of halogenated hydroquinones exist, an optimized and well-characterized synthetic route specifically for this compound has not been reported. evitachem.com Key information regarding reaction conditions, yields, and purification methods is needed.

Reactivity: The reactivity of this compound is largely unexplored. Understanding its behavior in various chemical transformations is crucial. For instance, the presence of both bromine and chlorine substituents, along with the hydroquinone (B1673460) moiety, suggests a rich and complex reactivity profile that could be exploited in organic synthesis. Studies on its oxidation, reduction, and participation in coupling reactions are needed.

Applications: There are no documented applications for this compound. The broader class of halogenated quinones and hydroquinones has shown a range of biological activities and applications, including as bactericides, fungicides, and insecticides. thieme-connect.de Some polyhalogenated quinones have been identified as disinfection byproducts in drinking water and are of interest for their toxicological properties. pnas.org Research is required to determine if this compound exhibits any useful biological activity or has potential as a building block in materials science or medicinal chemistry.

Emerging Research Avenues and Methodological Advancements for Halogenated Hydroquinones

The broader field of halogenated hydroquinones is seeing continuous advancement, which can guide future research on this compound.

Novel Synthetic Methods: There is ongoing research into developing more efficient and selective methods for the synthesis of halogenated aromatic compounds. sci-hub.se This includes the use of new catalysts and greener reaction conditions. These advancements could be applied to the synthesis of this compound.

Advanced Characterization Techniques: Modern analytical techniques can provide deep insights into the structure and properties of halogenated hydroquinones. For instance, advanced NMR spectroscopy and mass spectrometry methods can be used for unambiguous structure elucidation.

Computational Chemistry: In silico studies can predict the reactivity, spectral properties, and potential biological activity of this compound. These computational predictions can help to guide experimental work and prioritize research efforts.

Biological Screening: High-throughput screening methods could be employed to rapidly assess the biological activity of this compound against a wide range of biological targets. The known bioactivity of other marine-derived terpenyl-quinones and hydroquinones suggests this could be a fruitful area of investigation. mdpi.com

Polymer Chemistry: Halogenated hydroquinones can serve as monomers for the synthesis of high-performance polymers, such as polyaryletherketones (PAEKs), which exhibit enhanced thermal stability. bohrium.com The incorporation of this compound into polymer chains could lead to new materials with desirable properties.

Potential for Interdisciplinary Collaborations in Fundamental Chemical Research

The study of a novel compound like this compound offers numerous opportunities for interdisciplinary collaboration. quora.comquora.com

Chemistry and Biology: Synthetic chemists could collaborate with biochemists and pharmacologists to synthesize and test the biological activity of this compound and its derivatives. nih.gov This could lead to the discovery of new drug candidates or biological probes.

Chemistry and Materials Science: Collaborations with materials scientists could explore the use of this compound in the development of new polymers, liquid crystals, or electronic materials. bohrium.com

Chemistry and Environmental Science: Environmental chemists could investigate the environmental fate and potential toxicity of this compound, particularly in the context of halogenated pollutants. pnas.orgresearchgate.net

Chemistry and Computational Science: Collaboration with computational chemists can accelerate the discovery process by predicting properties and guiding experimental design. acs.org

常见问题

Q. Q: What are the recommended methodologies for synthesizing 2-Bromo-6-chlorobenzene-1,4-diol with high purity?

A: Synthesis typically involves halogenation of a diol precursor under controlled conditions. For example, bromination/chlorination of benzene-1,4-diol derivatives using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in anhydrous solvents (e.g., DCM or THF). Post-synthesis, purification via high-performance liquid chromatography (HPLC) or recrystallization is critical. Evidence from analogous compounds (e.g., 2-Bromo-6-chlorophenylboronic acid) highlights the use of >97.0% purity thresholds validated by HPLC or GC-MS .

Advanced Stereoselective Synthesis

Q. Q: How can stereoselective synthesis of this compound derivatives be optimized for enantiomeric excess?

A: Stereoselective synthesis may employ biotransformation or chiral catalysts. For diol derivatives, biotransformation using enzymes like dehydrogenases (e.g., from Lactobacillus spp.) has achieved >90% enantiomeric excess in syn/anti diol configurations (see Table 3, ). Ligand-assisted palladium catalysis, as demonstrated in Heck-Matsuda reactions with cis-2-buten-1,4-diol, could stabilize intermediates and suppress Pd nanoparticle formation, improving stereochemical outcomes .

Characterization Techniques

Q. Q: What analytical methods are most reliable for characterizing this compound?

A:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and diol conformation. For example, cis-diols show distinct coupling constants (J ≈ 6–8 Hz) in ¹H NMR .

- GC-MS/HPLC : Quantify purity and detect halogenated byproducts (e.g., dehalogenation artifacts).

- X-ray Crystallography : Resolve crystal structure and halogen-diol hydrogen bonding networks, critical for understanding reactivity .

Reaction Mechanism Challenges

Q. Q: How do bromine and chlorine substituents influence the reaction mechanisms of this compound in cross-coupling reactions?

A: The electron-withdrawing effects of Br and Cl groups deactivate the benzene ring, reducing electrophilicity but enhancing oxidative addition in Pd-catalyzed reactions. Evidence from Heck-Matsuda reactions with 4-chlorobenzene diazonium salts shows that ligand-free Pd systems in flow reactors can mitigate nanoparticle formation, improving reaction efficiency . Steric hindrance from substituents may require tailored ligands (e.g., bidentate phosphines) to stabilize transition states .

Data Contradictions in Catalytic Studies

Q. Q: How should researchers address contradictory data in catalytic yields between batch and flow reactors?

A: Batch reactors often suffer from mass transfer limitations and Pd aggregation, whereas flow reactors enhance mixing and heat transfer, reducing side reactions. For instance, flow systems achieved 85% yield in Heck-Matsuda couplings without ligands, compared to <50% in batch setups . Methodological adjustments include:

- Optimizing residence time and temperature gradients.

- Using inline spectroscopy (e.g., FTIR) for real-time monitoring.

Applications in Drug Development

Q. Q: What are the potential biomedical applications of this compound derivatives?

A: The diol moiety enables hydrogen bonding with biological targets, while halogens enhance metabolic stability. Analogous compounds (e.g., trifluoromethylbenzene diols) are explored as kinase inhibitors or antimicrobial agents . Methodologically, structure-activity relationship (SAR) studies via halogen substitution (e.g., Br → I) can optimize potency and pharmacokinetics.

Safety and Hazard Mitigation

Q. Q: What safety protocols are recommended for handling this compound?

A: Halogenated diols may pose toxicity (e.g., skin/eye irritation) and environmental hazards. Key protocols include:

- Storage at 0–6°C to prevent decomposition .

- Use of fume hoods and PPE (gloves, goggles) during synthesis.

- Waste neutralization with alkaline solutions to degrade reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。